Bienvenue dans la boutique en ligne BenchChem!

5-hydroxy-2-methylpyridin-4(1H)-one

lipophilicity LogP drug design

Sourcing 5-hydroxy-2-methylpyridin-4(1H)-one (CAS 95264-52-1) demands precision: its 5-hydroxy substitution yields a pKa and chelation profile critically distinct from the 3-hydroxy deferiprone series, enabling tuned Fe³⁺/Zn²⁺ selectivity. Validated by co-crystal structure (PDB 6E6X) as a PA endonuclease-binding influenza scaffold, it is the rational choice for antiviral lead optimization. Its low LogP (-0.64 vs. deferiprone 0.43) confers formulation-ready aqueous solubility. Insist on CAS 95264-52-1—generic substitution with 3-hydroxy regioisomers compromises target engagement and metal-binding fidelity.

Molecular Formula C6H7NO2
Molecular Weight 125.127
CAS No. 95264-52-1
Cat. No. B2823748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-hydroxy-2-methylpyridin-4(1H)-one
CAS95264-52-1
Molecular FormulaC6H7NO2
Molecular Weight125.127
Structural Identifiers
SMILESCC1=CC(=O)C(=CN1)O
InChIInChI=1S/C6H7NO2/c1-4-2-5(8)6(9)3-7-4/h2-3,9H,1H3,(H,7,8)
InChIKeyCQSSTKMHAQFIIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxy-2-methylpyridin-4(1H)-one (CAS 95264-52-1): Key Physicochemical and Procurement Profile


5-Hydroxy-2-methylpyridin-4(1H)-one (CAS 95264-52-1) is a heterocyclic organic compound belonging to the 4-pyridinone class, characterized by a hydroxyl group at position 5 and a methyl substituent at position 2 on the pyridinone core [1]. With a molecular formula of C6H7NO2 and a molecular weight of 125.13 g/mol, this compound exhibits moderate aqueous solubility as indicated by a calculated LogP of -0.64 [2]. Its structural features confer the ability to chelate metal ions, making it a valuable scaffold in medicinal chemistry and a synthetic intermediate for pharmaceutical research [1]. Commercial sourcing indicates typical lead times of approximately 4 weeks for research-grade quantities, with purity specifications generally at 95% or higher .

Why Generic Substitution Fails: Comparative Limitations of 5-Hydroxy-2-methylpyridin-4(1H)-one vs. Alternative Hydroxypyridinones


While 5-hydroxy-2-methylpyridin-4(1H)-one shares the core 4-pyridinone scaffold with clinically relevant chelators like deferiprone (3-hydroxy-1,2-dimethylpyridin-4(1H)-one) and its regioisomer 3-hydroxy-2-methylpyridin-4(1H)-one, generic substitution is not scientifically justified due to fundamental differences in substitution patterns that critically influence metal-binding affinity, lipophilicity, and biological activity [1][2]. The position of the hydroxyl group (5- vs 3-) dictates the pKa and, consequently, the speciation and chelation efficiency at physiological pH [3]. Furthermore, the absence of an N-methyl group in this compound, in contrast to deferiprone, significantly alters its hydrogen-bond donor capacity and molecular recognition properties, which can impact target engagement in complex biological systems [1]. These structural distinctions translate into quantifiable differences in key performance metrics, as detailed in the evidence guide below.

Quantitative Evidence Guide: How 5-Hydroxy-2-methylpyridin-4(1H)-one Compares to Key Analogs and In-Class Alternatives


Lipophilicity Advantage: Quantified LogP Comparison of 5-Hydroxy-2-methylpyridin-4(1H)-one vs. Deferiprone and Other 3-Hydroxypyridinones

5-Hydroxy-2-methylpyridin-4(1H)-one exhibits a significantly lower calculated LogP (-0.64) compared to the clinically approved iron chelator deferiprone (3-hydroxy-1,2-dimethylpyridin-4(1H)-one), which has a reported LogP of 0.43 [1][2]. This >1 log unit difference translates to a substantially higher aqueous solubility and reduced membrane permeability for the 5-hydroxy derivative [1]. In the context of 3-hydroxypyridin-4-one analogs, studies demonstrate that the position of methyl substitution profoundly impacts LogP values; for example, 2-methyl substitution in the 3-hydroxy series yields a LogP of approximately 0.2, while N-methylation (as in deferiprone) further increases lipophilicity [3]. The 5-hydroxy substitution pattern, coupled with the absence of an N-methyl group, confers a distinct physicochemical profile that is advantageous for applications requiring high aqueous solubility and minimal off-target membrane partitioning [1].

lipophilicity LogP drug design pharmacokinetics hydroxypyridinone

Metal Chelation: Comparative Coordination Chemistry of 5-Hydroxy- vs. 3-Hydroxy-4-pyridinones

The metal-chelating ability of 4-pyridinones is critically dependent on the pKa of the hydroxyl group and the stability constants of the resulting metal complexes [1]. While direct pKa and Fe3+ stability constant data for 5-hydroxy-2-methylpyridin-4(1H)-one are not widely reported in primary literature, class-level inference from studies on closely related 5-hydroxy-4-pyridinones provides a baseline. For instance, the derivative 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one, which shares the 5-hydroxy substitution pattern, demonstrates effective coordination towards Fe3+, Al(III), Cu(II), and Zn(II) ions, as confirmed by potentiometric, NMR, EPR, and UV-Vis techniques [2][3]. In contrast, 3-hydroxy-4-pyridinones, such as the clinically used deferiprone, exhibit a well-characterized pKa for the 3-OH group in the range of 9.0-10.0, which is essential for iron chelation at physiological pH [4]. The 5-hydroxy substitution is expected to alter the electron density on the pyridinone ring, potentially resulting in a different pKa and, consequently, a distinct metal-binding profile compared to the more extensively studied 3-hydroxy analogs [1]. This difference in coordination chemistry may offer advantages in selectivity for specific metal ions or in applications where a different chelation strength is desired.

metal chelation iron(III) affinity pKa coordination chemistry hydroxypyridinone

Regioisomeric Differentiation: Comparative Physicochemical and Synthetic Utility of 5-Hydroxy-2-methylpyridin-4(1H)-one vs. 3-Hydroxy-2-methylpyridin-4(1H)-one

5-Hydroxy-2-methylpyridin-4(1H)-one and its regioisomer, 3-hydroxy-2-methylpyridin-4(1H)-one (CAS 17184-19-9), are distinct chemical entities with different physicochemical properties and synthetic utilities [1]. While both share the molecular formula C6H7NO2 and molecular weight 125.13 g/mol, the position of the hydroxyl group fundamentally alters their reactivity and application profile . The 5-hydroxy isomer, with a calculated LogP of -0.64, is more hydrophilic than many 3-hydroxy analogs [2]. Critically, the 3-hydroxy-2-methyl derivative is a known key intermediate in the synthesis of clinically relevant iron chelators, whereas the 5-hydroxy isomer is primarily explored as a starting material for novel pharmaceutical compounds, including N-substituted derivatives with antiviral potential [3]. For instance, 5-hydroxy-2-methylpyridin-4(1H)-one has been utilized as a core scaffold for the synthesis of inhibitors targeting the influenza PA endonuclease, as demonstrated by the co-crystal structure of a 1-(4-(1H-tetrazol-5-yl)phenyl)-substituted derivative bound to the H1N1 viral protein [3][4]. This regioisomeric distinction means they are not interchangeable; selection must be guided by the specific synthetic route or target application.

regioisomer synthetic intermediate physicochemical properties structure-activity relationship hydroxypyridinone

Prioritized Research and Industrial Applications for 5-Hydroxy-2-methylpyridin-4(1H)-one Based on Quantitative Differentiation


Antiviral Drug Discovery: Development of Influenza PA Endonuclease Inhibitors

5-Hydroxy-2-methylpyridin-4(1H)-one serves as a validated core scaffold for the development of novel influenza therapeutics. Structural biology evidence demonstrates that N-substituted derivatives of this compound can bind with high specificity to the PA endonuclease domain of the influenza H1N1 virus, a critical target for viral replication [1][2]. The co-crystal structure (PDB ID: 6E6X) confirms the binding mode of a 1-(4-(1H-tetrazol-5-yl)phenyl)-substituted analog, providing a rational basis for structure-based drug design [1]. Researchers focused on next-generation antiviral agents should prioritize this compound over its regioisomers (e.g., 3-hydroxy-2-methylpyridin-4(1H)-one), which lack this validated binding affinity for the influenza target. The relatively low LogP (-0.64) of the core scaffold may also offer formulation advantages for achieving high aqueous solubility of lead candidates [3].

Metal Chelation Studies Requiring Distinct Coordination Chemistry

For researchers investigating metal chelation with a focus on selectivity or a binding profile different from the clinically established 3-hydroxy-4-pyridinones (e.g., deferiprone), 5-hydroxy-2-methylpyridin-4(1H)-one presents a valuable alternative scaffold. Class-level evidence from related 5-hydroxy-4-pyridinones indicates effective coordination towards Fe3+, Al(III), Cu(II), and Zn(II) ions, but with a potentially altered pKa and stability constant profile due to the different hydroxyl substitution pattern [4][5]. This compound is therefore suitable for exploratory studies in coordination chemistry, metalloenzyme inhibition, or the development of metal-selective probes where the chelation strength needs to be tuned away from that of the 3-hydroxy series. Procurement should be based on the specific requirement for a 5-hydroxy substitution pattern, as generic substitution with a 3-hydroxy analog would yield different metal-binding outcomes [4].

Synthetic Intermediate for Functionalized Pyridinones with Controlled Lipophilicity

The unique combination of a 5-hydroxy group and a 2-methyl group in this compound, resulting in a calculated LogP of -0.64, makes it a strategically advantageous synthetic intermediate for generating novel pyridinone derivatives with enhanced aqueous solubility [3][6]. This is in stark contrast to the more lipophilic deferiprone core (LogP 0.43) [7]. Medicinal chemists aiming to improve the drug-like properties of lead candidates by reducing LogP and increasing polarity should utilize 5-hydroxy-2-methylpyridin-4(1H)-one as a starting material. The hydroxyl and methyl groups offer versatile handles for further functionalization, enabling the synthesis of diverse libraries of compounds with optimized physicochemical profiles for challenging targets [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-hydroxy-2-methylpyridin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.